molecular formula C23H23N3O3 B2680520 6-(3,4-dimethylphenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one CAS No. 1252919-38-2

6-(3,4-dimethylphenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one

Cat. No. B2680520
CAS RN: 1252919-38-2
M. Wt: 389.455
InChI Key: CHCCXDSQTIAKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-dimethylphenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

The compound has been synthesized as part of a series of novel pyridine and fused pyridine derivatives. These derivatives were prepared starting from a specific hydrazinyl-pyridine-carbonitrile compound and treated with various reagents to afford corresponding triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. The synthesized compounds underwent in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies, suggesting potential for further exploration in medicinal chemistry for antimicrobial and antioxidant activities (Flefel et al., 2018).

Pharmacological Potentials

Another study focused on the preparation and evaluation of 6-benzoxazinylpyridazin-3-ones for their inhibition of cardiac phosphodiesterase (PDE) fraction III in vitro and for positive inotropic activity in vivo. Among these compounds, one identified as bemoradan showed significant potential as a long-acting, potent, orally active inotropic vasodilator agent in various canine models, indicating its potential utility in the management of congestive heart failure (Combs et al., 1990).

Antioxidant and Antimicrobial Activities

The synthesized pyridazine derivatives have exhibited promising antimicrobial and antioxidant activities. These activities were evaluated through in vitro screenings, showcasing the compound's potential in contributing to the development of new antimicrobial and antioxidant agents (Hashem et al., 2019).

Catalytic Activities

Research has also delved into the catalytic activities of related heterocyclic compounds, specifically their role in the oxidation of catechol to o-quinone. This mimics microorganism activity in O2 activation for electrophilic non-substituted aromatic compounds, highlighting the compound's potential application in biochemical processes and as a model for studying enzymatic activities (Saddik et al., 2012).

properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15-4-8-21-20(12-15)25(10-11-29-21)23(28)14-26-22(27)9-7-19(24-26)18-6-5-16(2)17(3)13-18/h4-9,12-13H,10-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCCXDSQTIAKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C(=O)C=CC(=N3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-dimethylphenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one

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